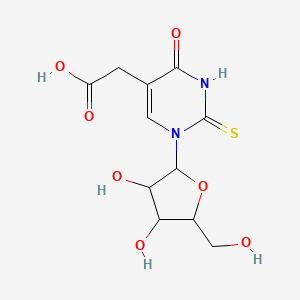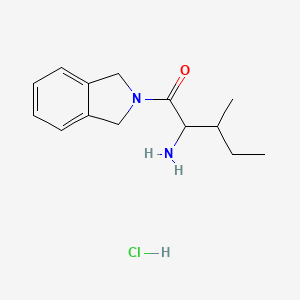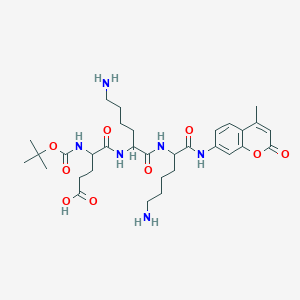![molecular formula C25H39N3O9S B12102670 N-[(1R,2R)-2-(1-Pyrrolidinyl)cyclohexyl]-N'-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)thiourea](/img/structure/B12102670.png)
N-[(1R,2R)-2-(1-Pyrrolidinyl)cyclohexyl]-N'-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(1R,2R)-2-(1-Pyrrolidinyl)cyclohexyl]-N’-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)thiourea is a chiral thiourea catalyst. This compound is known for its unique dual hydrogen-bonding capacity, making it an efficient class of organocatalysts. It has a molecular formula of C25H39N3O9S and a molecular weight of 557.66 .
Vorbereitungsmethoden
The synthesis of N-[(1R,2R)-2-(1-Pyrrolidinyl)cyclohexyl]-N’-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)thiourea involves several steps. The key steps include the formation of the cyclohexyl and glucopyranosyl moieties, followed by their coupling through a thiourea linkage. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the coupling reaction . Industrial production methods may involve scaling up these synthetic routes with optimizations for yield and purity.
Analyse Chemischer Reaktionen
N-[(1R,2R)-2-(1-Pyrrolidinyl)cyclohexyl]-N’-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)thiourea undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific groups in the molecule. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
N-[(1R,2R)-2-(1-Pyrrolidinyl)cyclohexyl]-N’-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)thiourea has several scientific research applications:
Chemistry: It is used as a chiral thiourea catalyst in various organic synthesis reactions due to its dual hydrogen-bonding capacity.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of N-[(1R,2R)-2-(1-Pyrrolidinyl)cyclohexyl]-N’-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)thiourea involves its ability to form dual hydrogen bonds. This dual hydrogen-bonding capacity allows it to act as an efficient organocatalyst, facilitating various chemical reactions by stabilizing transition states and intermediates. The molecular targets and pathways involved include interactions with specific functional groups in the reactants, leading to enhanced reaction rates and selectivity.
Vergleich Mit ähnlichen Verbindungen
N-[(1R,2R)-2-(1-Pyrrolidinyl)cyclohexyl]-N’-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)thiourea can be compared with other similar chiral thiourea catalysts, such as:
- N-[(1R,2R)-2-Aminocyclohexyl]-N’-(9R)-cinchonan-9-ylthiourea
- N-[(8α,9R)-6’-Methoxycinchonan-9-yl]-N’-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)thiourea
- N-[(1S,2S)-2-(1-Piperidinylamino)cyclohexyl]-N’-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)thiourea.
The uniqueness of N-[(1R,2R)-2-(1-Pyrrolidinyl)cyclohexyl]-N’-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)thiourea lies in its specific structural features and dual hydrogen-bonding capacity, which provide distinct advantages in terms of catalytic efficiency and selectivity.
Eigenschaften
Molekularformel |
C25H39N3O9S |
|---|---|
Molekulargewicht |
557.7 g/mol |
IUPAC-Name |
[3,4,5-triacetyloxy-6-[(2-pyrrolidin-1-ylcyclohexyl)carbamothioylamino]oxan-2-yl]methyl acetate |
InChI |
InChI=1S/C25H39N3O9S/c1-14(29)33-13-20-21(34-15(2)30)22(35-16(3)31)23(36-17(4)32)24(37-20)27-25(38)26-18-9-5-6-10-19(18)28-11-7-8-12-28/h18-24H,5-13H2,1-4H3,(H2,26,27,38) |
InChI-Schlüssel |
QTWSSJFYKFDQAA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OCC1C(C(C(C(O1)NC(=S)NC2CCCCC2N3CCCC3)OC(=O)C)OC(=O)C)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















